Welcome to the BenchChem Online Store!
molecular formula C11H18O4 B8437922 Dimethyl cycloheptane-1,1-dicarboxylate

Dimethyl cycloheptane-1,1-dicarboxylate

Cat. No. B8437922
M. Wt: 214.26 g/mol
InChI Key: DZVYLIJBFIYENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07332485B2

Procedure details

To a solution of dimethyl cycloheptane-1,1-dicarboxylate (7.62 g, 35.6 mmol) in diethyl ether (250 mL) at −78° C. under an argon atmosphere was added diisobutylaluminum hydride (1.5M in toluene, 48 mL, 72 mmol) dropwise. After 1.5 h, the reaction mixture was quenched with a mixutre of methanol (100 mL) and water (100 mL), was filtered through Celite@ and was extracted with diethyl ether (100 mL×3). The combined organic extracts were dried (MgSO4), were filtered and were evaporated in vacuo to yield the title compound which was used without further purification. MH+185.
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:12]([O:14][CH3:15])=[O:13])([C:8]([O:10]C)=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]C1.[H-].C([Al+]CC(C)C)C(C)C>C(OCC)C>[CH3:15][O:14][C:12]([C:1]1([CH:8]=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
7.62 g
Type
reactant
Smiles
C1(CCCCCC1)(C(=O)OC)C(=O)OC
Name
Quantity
48 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with a mixutre of methanol (100 mL) and water (100 mL)
FILTRATION
Type
FILTRATION
Details
was filtered through Celite@
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether (100 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(=O)C1(CCCCC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.